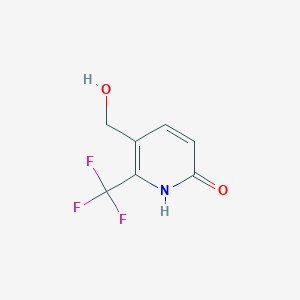
6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol
Übersicht
Beschreibung
“6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol” is a commercial organic synthesis intermediate . It often appears in its tautomeric ketone form rather than as a pyridine hydroxyl form . It is a white or grayish-white solid powder at room temperature .
Molecular Structure Analysis
This compound often participates in subsequent transformations in its enol form. It can also obtain a methoxy product that retains the pyridine ring structure under the protection of iodomethane .Physical And Chemical Properties Analysis
“6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol” has a boiling point of 223.7±40.0 °C, a density of 1.398±0.06 g/cm3, and a pKa of 8.03±0.10 . It is slightly soluble in ether solvents and has poor solubility in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
One study focused on the synthesis of compounds through the condensation reaction between 2-acetylpyridine and 2-formylpyridine, leading to the formation of various compounds, including substituted cyclohexanol derivatives. These compounds demonstrated moderate antifungal activity, with one showing significant potential in antibacterial and antifungal applications due to its higher activity towards Cryptococcus neoformans compared to Nistatin, a standard medical practice antifungal (Rusnac et al., 2020).
Chemical Transformations and Synthetic Methods
Another research avenue is the development of innovative methods to access enantiopure pyridin-3-ones, which are utilized for the synthesis of contiguously substituted pyridines. This research provides a pathway for assembling important pyridine-based building blocks that are significant for constructing biologically relevant molecules, showcasing the compound's utility in facilitating complex organic syntheses (Husain et al., 2011).
Material Science and Catalysis
Research into the synthesis of 4-Hydroxy-2,6-di(pyrazol-1-yl)pyridine and its iron(II) complex salts reveals insights into spin state behavior, which is crucial for materials science, specifically in the development of spintronic devices and magnetic materials (Cook & Halcrow, 2015).
Catalysis and Reaction Mechanisms
The compound also plays a role in the hydroxyl-directed methanolysis of esters, where 2-acyl-4-aminopyridines act as catalysts. This research contributes to understanding the mechanisms behind selectivity in catalytic processes, with implications for developing more efficient synthetic routes in organic chemistry (Sammakia & Hurley, 2000).
Coordination Chemistry and Ligand Design
Additionally, the structural properties and catalytic activity of complexes derived from pyridine-based ligands underscore the importance of 6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol in designing new catalysts for reactions like aldol coupling, further showcasing its applicability in both coordination chemistry and catalysis (Darbre et al., 2002).
Wirkmechanismus
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), wear protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, immediately call a poison center or doctor/physician (P301 + P310) .
Zukünftige Richtungen
The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Eigenschaften
IUPAC Name |
5-(hydroxymethyl)-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)6-4(3-12)1-2-5(13)11-6/h1-2,12H,3H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHOZJNVDLVABP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




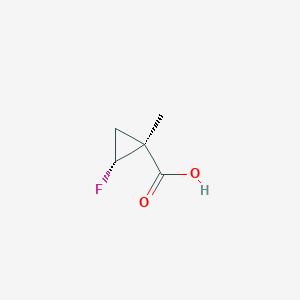
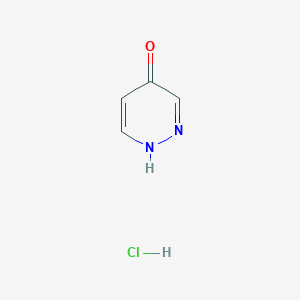
![3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine](/img/structure/B1408481.png)
![Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1408484.png)

![(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid](/img/structure/B1408487.png)
![Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408489.png)
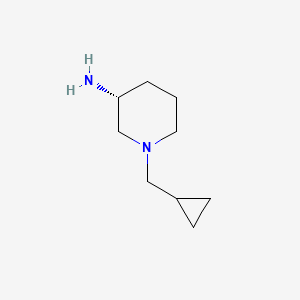
![(R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1408491.png)
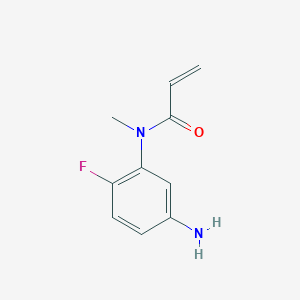


![Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1408500.png)